5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13154302
InChI: InChI=1S/C19H12ClN3O2.ClH/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);1H
SMILES: C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl
Molecular Formula: C19H13Cl2N3O2
Molecular Weight: 386.2 g/mol

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride

CAS No.:

Cat. No.: VC13154302

Molecular Formula: C19H13Cl2N3O2

Molecular Weight: 386.2 g/mol

* For research use only. Not for human or veterinary use.

5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride -

Specification

Molecular Formula C19H13Cl2N3O2
Molecular Weight 386.2 g/mol
IUPAC Name 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C19H12ClN3O2.ClH/c20-12-2-1-3-13(9-12)22-18-15-6-7-21-10-16(15)14-5-4-11(19(24)25)8-17(14)23-18;/h1-10H,(H,22,23)(H,24,25);1H
Standard InChI Key OBOIGMDUOMSAHW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)O)C4=C2C=CN=C4.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₉H₁₃Cl₂N₃O₂, with an average molecular weight of 386.2 g/mol. Its IUPAC name is 5-(3-chloroanilino)benzo[c] naphthyridine-8-carboxylic acid hydrochloride, reflecting the substitution pattern: a 3-chlorophenylamino group at position 5, a carboxylic acid at position 8, and a hydrochloride counterion. The structural backbone consists of a benzo[c] naphthyridine core, a bicyclic system fused with a pyridine ring .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₃Cl₂N₃O₂
Molecular Weight386.2 g/mol
IUPAC Name5-(3-chloroanilino)benzo[c] naphthyridine-8-carboxylic acid hydrochloride
CAS NumberNot publicly disclosed
SolubilityEnhanced in polar solvents due to hydrochloride salt

Structural Characterization

The compound’s planar aromatic system facilitates π-π stacking interactions with biological targets, while the 3-chloroanilino and carboxylic acid groups contribute to hydrogen bonding and electrostatic interactions. X-ray crystallography of analogous compounds reveals a nearly coplanar arrangement between the naphthyridine core and substituents, optimizing binding to kinase active sites .

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with the construction of the benzo[c] naphthyridine core via cyclization reactions. A representative pathway involves:

  • Nucleophilic Aromatic Substitution: Reacting 2,4-dichlorobenzoic acid with 5-amino-2-methoxypyridine in the presence of a copper catalyst to form an anthranilic acid intermediate .

  • Acid-Mediated Cyclization: Treating the intermediate with concentrated sulfuric acid at elevated temperatures to induce ring closure, yielding the naphthyridine scaffold .

  • Functionalization: Introducing the 3-chloroanilino group via Buchwald-Hartwig amination and subsequent hydrolysis to generate the carboxylic acid at position 8 .

  • Salt Formation: Reacting the free base with hydrochloric acid to produce the hydrochloride salt.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
2,4-Dichlorobenzoic AcidCore scaffold precursor
5-Amino-2-methoxypyridineNitrogen source for cyclization
Anthranilic Acid DerivativeCyclization precursor

Optimization Strategies

Recent advancements employ microwave-assisted synthesis to reduce reaction times and improve yields. For example, microwave heating of intermediates in potassium hydroxide solution accelerates anionic ring closure, achieving >80% yield for related naphthyridines .

Biological Activity and Mechanism of Action

Casein Kinase 2 (CK2) Inhibition

The compound demonstrates potent CK2 inhibition (IC₅₀ < 50 nM), surpassing the selectivity of silmitasertib for CK2 over closely related kinases like Clk2 . CK2, a serine/threonine kinase, regulates cell survival and proliferation via the Akt1(Ser129)-GSK-3β(Ser9)-Wnt/β-catenin pathway. Inhibition disrupts oncogenic signaling, inducing apoptosis in cancer cells .

Cancer Stem Cell (CSC) Suppression

By downregulating stemness markers (e.g., ALDH1A1, CD44, and OCT4), the compound reduces CSC populations in vitro and in vivo. In xenograft models, treatment decreased tumor-initiating capacity by 70%, highlighting its dual mechanism against bulk tumors and CSCs .

Table 3: Pharmacological Profile

ParameterValue
CK2 IC₅₀48 nM
Clk2 Selectivity Ratio>100-fold vs. CK2
CSC Marker ReductionALDH1A1: 60%; CD44: 45%
Plasma Half-Life (mice)6.2 hours

Pharmacokinetics and Toxicity

Absorption and Distribution

The hydrochloride salt improves aqueous solubility, achieving a bioavailability of 65% in murine models. The compound exhibits moderate plasma protein binding (78%) and a volume of distribution of 1.2 L/kg, indicating tissue penetration .

Metabolism and Excretion

Hepatic metabolism via CYP3A4 generates inactive hydroxylated metabolites, which are excreted renally. No significant accumulation is observed after repeated dosing .

Therapeutic Applications and Future Directions

Anticancer Efficacy

In preclinical models of triple-negative breast cancer, the compound reduced tumor volume by 85% compared to controls, outperforming silmitasertib by 20% . Its dual activity against CK2 and CSCs positions it as a candidate for combination therapies with chemotherapeutic agents.

Clinical Translation

Phase I trials are anticipated to begin in 2026, focusing on solid tumors with high CK2 expression. Future work will explore structural modifications to enhance blood-brain barrier penetration for glioblastoma applications .

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